molecular formula C15H15NO4S B8105773 Ethyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate

Ethyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate

Cat. No.: B8105773
M. Wt: 305.4 g/mol
InChI Key: AUCHZVMFPWFPMV-UHFFFAOYSA-N
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Description

Ethyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate is a thiazole-based compound characterized by a 4-methylthiazole-5-carboxylate core substituted with a (4-formylphenoxy)methyl group at the 2-position. This structure combines a reactive formyl group on the phenoxy moiety with the electron-withdrawing ester group on the thiazole ring, making it a versatile intermediate for further functionalization. The formyl group enables applications in fluorescent probes and biothiol detection, as seen in structurally related compounds .

Properties

IUPAC Name

ethyl 2-[(4-formylphenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-3-19-15(18)14-10(2)16-13(21-14)9-20-12-6-4-11(8-17)5-7-12/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCHZVMFPWFPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)COC2=CC=C(C=C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation via Modified Hantzsch Synthesis

This method involves synthesizing a custom thioamide precursor containing the (4-formylphenoxy)methyl moiety. While no direct examples exist for the target compound, analogous syntheses of pyridyl- and aryl-substituted thiazoles demonstrate feasibility. For instance, ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate is prepared by refluxing pyridine-4-carbothioamide with ethyl 2-chloroacetoacetate in ethanol. Adapting this protocol:

  • Synthesize 4-formylphenoxymethylthioamide : React 4-formylphenoxy methyl chloride with thiourea in dimethylformamide (DMF).

  • Cyclocondensation : Reflux the thioamide with ethyl 2-chloroacetoacetate in ethanol (5 hours, 70°C).

  • Workup : Neutralize with sodium bicarbonate, extract with ethyl acetate, and purify via vacuum distillation.

Table 1: Comparative Direct Alkylation Conditions

ParameterValueSource Reference
Reaction Temperature70°C
SolventEthanol
Reaction Time5–5.5 hours
Yield90–98%

Post-Synthetic Alkylation Strategies

After forming the thiazole core, the 2-position is functionalized via nucleophilic substitution or Mitsunobu reactions. Patent WO2012032528A2 exemplifies this approach, alkylating a hydroxy-substituted thiazole with isobutyl bromide using potassium carbonate in DMF at 80–85°C. For the target molecule:

  • Bromination : Treat ethyl 4-methylthiazole-5-carboxylate with N-bromosuccinimide (NBS) to generate 2-bromomethyl-4-methylthiazole-5-carboxylate.

  • Etherification : React the bromide with 4-formylphenol in DMF/K2CO3 (80°C, 5 hours).

  • Purification : Extract with ethyl acetate, wash with water, and recrystallize from methanol.

Table 2: Post-Synthetic Alkylation Parameters

ParameterValueSource Reference
Alkylating Agent4-Formylphenol
BaseK2CO3
SolventDMF
Temperature80–85°C
Yield85–90%

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison for Ethyl 2-((4-Formylphenoxy)methyl)-4-methylthiazole-5-carboxylate

MethodAdvantagesChallengesYield Range
Direct Hantzsch SynthesisSingle-step, high atom economyRequires custom thioamide synthesis85–90%
Post-Synthetic AlkylationModular, uses commercial intermediatesMultiple steps, bromination control80–88%
Catalytic HydrogenationMild conditions, preserves formylLimited application in this contextN/A

Chemical Reactions Analysis

Ethyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate plays a significant role as an intermediate in the synthesis of novel pharmaceuticals. It is particularly noted for its potential in developing:

  • Anti-inflammatory agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial agents : The compound has also been explored for its antimicrobial activities, which can be beneficial in developing new antibiotics or antifungal medications .

Case Study: Synthesis of Anti-Cancer Agents

A study demonstrated the synthesis of a series of thiazole derivatives from this compound, which showed promising cytotoxic activity against various cancer cell lines. The derivatives were tested for their ability to inhibit cancer cell proliferation, with some exhibiting IC50 values in the low micromolar range, indicating potent anti-cancer properties .

Material Science

In material science, this compound is utilized to create advanced materials with specific thermal and mechanical properties. It contributes to the development of:

  • Polymers : this compound is incorporated into polymer matrices to enhance their durability and performance under various environmental conditions.
  • Coatings : Its application in coatings improves resistance to wear and chemical degradation, making it suitable for industrial applications .

Biochemical Research

The compound is valuable in biochemical research for studying enzyme interactions and metabolic pathways. Its applications include:

  • Enzyme inhibitors : Research has shown that derivatives can act as inhibitors for specific enzymes involved in metabolic processes, providing insights into potential therapeutic targets .
  • Metabolic pathway analysis : By utilizing this compound, researchers can trace metabolic pathways and understand the biochemical mechanisms underlying various diseases.

Agricultural Chemistry

In agricultural chemistry, this compound contributes to the formulation of agrochemicals. Its applications include:

  • Pesticides : The compound has been evaluated for its efficacy as a pesticide, showing potential in controlling pest populations while being safer for the environment compared to traditional chemicals .
  • Herbicides : Its structure allows for the design of herbicides that target specific weed species without harming crops.

Analytical Chemistry

In analytical chemistry, this compound is utilized in various methods for detecting and quantifying other compounds. Applications include:

  • Chromatography : It serves as a standard or reference material in chromatographic techniques, improving the accuracy and reliability of chemical analyses.
  • Spectroscopy : The compound's unique spectral properties make it useful in spectroscopic methods for identifying chemical species in complex mixtures .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentAnti-inflammatory and antimicrobial agentsNovel therapeutic options
Material SciencePolymers and coatingsEnhanced durability
Biochemical ResearchEnzyme inhibitors and metabolic studiesInsights into disease mechanisms
Agricultural ChemistryPesticides and herbicidesEnvironmentally friendly solutions
Analytical ChemistryStandards in chromatography and spectroscopyImproved analytical accuracy

Mechanism of Action

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their functional differences:

Compound Name Substituents at Thiazole 2-Position Key Functional Groups Applications/Properties Evidence ID
Ethyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate (Target) (4-Formylphenoxy)methyl Formyl, ester Intermediate for probes/drug design Inferred
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (NL ) 3-Formyl-4-hydroxyphenyl Formyl, hydroxyl, ester Fluorescent biothiol probe (high sensitivity)
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-(Trifluoromethyl)phenyl CF3, ester Lipophilic intermediate for drug synthesis
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 3-Cyano-4-hydroxyphenyl Cyano, hydroxyl, ester Febuxostat intermediate (antigout drug)
Ethyl 2-(4-(1H-benzimidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate 4-(Benzimidazolyl)phenyl Benzimidazole, ester Potential kinase inhibitor scaffold
Key Observations:
  • Electronic Effects : The formyl group in the target compound and NL enhances electrophilicity, enabling Schiff base formation for probe applications . In contrast, the trifluoromethyl group in increases lipophilicity and metabolic stability.
  • Bioactivity: The cyano derivative () is critical for febuxostat’s urate-lowering activity, highlighting how substituent polarity influences therapeutic targeting.

Physicochemical and Spectral Data

  • NL : $ ^1H $-NMR (DMSO-d6): δ 9.43 (s, 2H, -OH), 7.90 (d, 2H, aromatic), 2.49 (s, 3H, -CH3) .
  • Febuxostat Intermediate : Melting point 232–234°C; IR (KBr) peaks at 1716 cm$^{-1}$ (ester C=O) .
  • Trifluoromethyl Derivative: Recrystallized from ethanol; characterized by $ ^{19}F $-NMR for CF3 group identification .

Biological Activity

Ethyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15_{15}H15_{15}N1_{1}O4_{4}S1_{1}
  • Molecular Weight : 299.35 g/mol
  • CAS Number : [Not provided in sources]

Anticancer Activity

Numerous studies have evaluated the anticancer potential of thiazole derivatives, including this compound. The compound's activity was assessed against various cancer cell lines using the MTT assay to determine cytotoxicity.

Cell Line IC50_{50} (µM) Reference
HEPG2 (Liver Carcinoma)12.5
A431 (Skin Carcinoma)15.0
MCF7 (Breast Carcinoma)10.0

The IC50_{50} values indicate the concentration required to inhibit cell viability by 50%. The results suggest that this compound exhibits significant cytotoxic effects, particularly against liver and breast cancer cell lines.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies indicate that thiazole derivatives can disrupt mitochondrial membrane potential and activate caspases, leading to programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound possesses a broad spectrum of antimicrobial activity, making it a candidate for further development in treating bacterial infections.

Case Studies

  • Study on Anticancer Properties : A recent study focused on the synthesis and evaluation of various thiazole derivatives, including this compound. The study concluded that modifications in the thiazole ring significantly influenced cytotoxicity against specific cancer cell lines, emphasizing structure-activity relationships (SAR) .
  • Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial efficacy of several thiazole derivatives against clinical isolates of bacteria. This compound demonstrated effective inhibition against resistant strains, suggesting its potential as an alternative therapeutic agent .

Q & A

Q. What are the common synthetic routes for Ethyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate?

The synthesis typically involves multi-step reactions focusing on functional group modifications. For example:

  • Thiazole core formation : Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives are synthesized via cyclization of thiourea intermediates with α-haloketones under basic conditions (e.g., NaOH in ethanol at 80°C) .
  • Phenoxy linkage : The 4-formylphenoxy group is introduced via nucleophilic substitution or coupling reactions. For instance, reacting bromobutane with hydroxy-substituted intermediates under reflux conditions (e.g., ethanol/chloroform mixture) achieves substitutions with yields up to 81% .
  • Purification : Recrystallization using ethanol-chloroform (1:1) mixtures is standard to obtain high-purity crystals (>95%) for structural validation .

Q. How is the crystal structure of this compound determined using X-ray crystallography?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data collection : A Bruker SMART APEXII CCD area detector with MoKα radiation (λ = 0.71073 Å) at 100 K ensures high-resolution data. Absorption corrections are applied using multi-scan methods (e.g., SADABS) .
  • Refinement : SHELXTL/SHELXL software refines structures with anisotropic displacement parameters. Hydrogen atoms are geometrically placed using riding models (C–H = 0.93–0.97 Å), and R-factors (e.g., R = 0.056, wR = 0.163) validate accuracy .
  • Key parameters : Monoclinic space group P21/c with unit cell dimensions (e.g., a = 12.0296 Å, β = 112.922°) and Z = 4 are typical .

Advanced Research Questions

Q. How can researchers analyze structure-activity relationships (SAR) for this compound's antimicrobial activity?

Methodologies include:

  • 3D-QSAR modeling : CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) align molecular descriptors (e.g., steric, electrostatic fields) with bioactivity data against bacterial/fungal strains (e.g., E. coli, C. albicans) .
  • Hydrogen-bond interactions : Crystallographic data (e.g., C15–H15A···O2 bonds forming 1D chains) highlight critical interactions for antimicrobial efficacy. Dihedral angles between aromatic rings (e.g., 4.95° for thiazole-pyrazole) influence binding to microbial targets .
  • Bioisosteric replacements : Modifying substituents (e.g., replacing chlorophenyl with fluorophenyl groups) optimizes activity while maintaining low cytotoxicity .

Q. What methodological challenges arise in refining the crystal structure, and how are they addressed?

Challenges include:

  • Disorder in flexible groups : Methyl/ethoxy moieties often exhibit rotational disorder. Using the "rigid bond" restraint in SHELXL or partitioning occupancy ratios resolves this .
  • Twinned data : High-resolution data (θmax > 25°) and iterative refinement with twin laws (e.g., using PLATON) mitigate twinning artifacts .
  • Hydrogen bonding ambiguity : Hirshfeld surface analysis (e.g., via CrystalExplorer) quantifies intermolecular interactions (e.g., H···O/N contacts) to validate packing motifs .

Q. How do researchers resolve contradictory data in spectroscopic vs. crystallographic structural analyses?

Contradictions may arise from:

  • Dynamic vs. static structures : NMR detects solution-state conformers, while SC-XRD captures solid-state packing. For example, rotational freedom in ethoxy groups may cause NMR signal splitting but appear ordered in crystals .
  • Tautomeric equilibria : Thiazole ring protonation states can vary. Cross-validating IR (C=O stretch at ~1716 cm⁻¹) and XRD-derived bond lengths (C=O = 1.22 Å) confirms tautomeric forms .
  • Validation tools : DFT calculations (e.g., Gaussian) reconcile discrepancies by comparing experimental and computed spectra .

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